molecular formula C24H24N4O5 B2655141 N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 2415632-10-7

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

Cat. No.: B2655141
CAS No.: 2415632-10-7
M. Wt: 448.479
InChI Key: QLEHHSWZCYMYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N’-{2-oxo-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a furan ring, and a tricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and furan intermediates, followed by their coupling to form the desired product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the oxazole and furan rings .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide stands out due to its unique combination of an oxazole ring, a furan ring, and a tricyclic core.

Properties

IUPAC Name

N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5/c1-13-21(14(2)33-27-13)19-7-6-18(32-19)12-25-23(30)24(31)26-17-10-15-4-3-9-28-20(29)8-5-16(11-17)22(15)28/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEHHSWZCYMYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C(=O)NC3=CC4=C5C(=C3)CCC(=O)N5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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